(2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one
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Overview
Description
(2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones. Cyclohexanones are known for their diverse applications in organic synthesis and industrial processes. This compound features a cyclohexane ring substituted with an acetyl group and a prop-2-en-1-yl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexanone with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and an alkyl halide like allyl bromide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-Acetyl-2-(prop-2-en-1-yl)cyclohexan-1-one depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the acetyl and allyl groups, which can participate in various transformations. The molecular targets and pathways involved would vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog without the acetyl and allyl groups.
2-Acetylcyclohexanone: Lacks the allyl group but contains the acetyl group.
2-(Prop-2-en-1-yl)cyclohexanone: Contains the allyl group but lacks the acetyl group.
Properties
CAS No. |
58648-14-9 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
(2R)-2-acetyl-2-prop-2-enylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O2/c1-3-7-11(9(2)12)8-5-4-6-10(11)13/h3H,1,4-8H2,2H3/t11-/m0/s1 |
InChI Key |
TUQLVPINSFVPOL-NSHDSACASA-N |
Isomeric SMILES |
CC(=O)[C@@]1(CCCCC1=O)CC=C |
Canonical SMILES |
CC(=O)C1(CCCCC1=O)CC=C |
Origin of Product |
United States |
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